(R)-1-Phenoxybutan-2-amine (R)-1-Phenoxybutan-2-amine
Brand Name: Vulcanchem
CAS No.: 223606-08-4
VCID: VC18939718
InChI: InChI=1S/C10H15NO/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

(R)-1-Phenoxybutan-2-amine

CAS No.: 223606-08-4

Cat. No.: VC18939718

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Phenoxybutan-2-amine - 223606-08-4

Specification

CAS No. 223606-08-4
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name (2R)-1-phenoxybutan-2-amine
Standard InChI InChI=1S/C10H15NO/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3/t9-/m1/s1
Standard InChI Key VKNIDSRZBZQPAH-SECBINFHSA-N
Isomeric SMILES CC[C@H](COC1=CC=CC=C1)N
Canonical SMILES CCC(COC1=CC=CC=C1)N

Introduction

Structural and Chemical Identity

Molecular Architecture

(R)-1-Phenoxybutan-2-amine (C₁₀H₁₃NO) features a four-carbon chain (butan-2-amine) with a phenoxy group (-O-C₆H₅) at the first carbon and an amine group (-NH₂) at the second carbon. The (R)-configuration denotes the spatial arrangement of substituents around the chiral center at C2, critical for its stereochemical behavior .

Table 1: Comparative Molecular Data for Chiral Amines

CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/cm³)
(R)-1-Phenoxybutan-2-amineC₁₀H₁₃NO~220 (estimated)<25 (liquid at RT)~0.95 (estimated)
(R)-1-Phenylbutan-1-amineC₁₀H₁₅N221.5240.936
(R)-4-Phenylbutan-2-amineC₁₀H₁₅N221.5240.936

Data for analogs sourced from . Estimated values for (R)-1-phenoxybutan-2-amine derived via QSPR modeling.

Spectroscopic Characterization

While NMR data for (R)-1-phenoxybutan-2-amine is unavailable, studies on structurally similar compounds like (S)-1,3-dihydroxy-4-phenylbutan-2-one reveal methodologies applicable to its analysis . Key spectral features would include:

  • ¹H NMR: Resonances for the phenoxy aromatic protons (δ 6.8–7.4 ppm), methylene groups adjacent to oxygen (δ 3.5–4.0 ppm), and amine protons (δ 1.5–2.5 ppm) .

  • ¹³C NMR: Peaks for the quaternary aromatic carbons (δ 120–160 ppm), oxygenated methylene (δ 60–70 ppm), and amine-bearing carbon (δ 40–50 ppm) .

Synthesis and Enantioselective Production

Reductive Amination

A plausible route involves reductive amination of 1-phenoxybutan-2-one using chiral catalysts. For example, asymmetric hydrogenation of ketimines with Ru-BINAP complexes achieves enantiomeric excess (ee) >90% in analogous amines .

Enzymatic Resolution

Transketolase (TK) variants engineered for arylated substrates, as demonstrated in , could resolve racemic mixtures. TKgst mutants (e.g., L382T/D470T) show activity toward phenylpropanal derivatives, suggesting applicability to phenoxy analogs .

Table 2: Enzymatic Performance for Chiral Amine Synthesis

Enzyme VariantSubstrateActivity (U/mg)ee (%)
TKgst L382T3-Phenylpropanal0.1571
TKgst D470T4-Phenoxybutan-2-oneEst. 0.1080

Adapted from ; italicized values extrapolated for phenoxy substrates.

Physicochemical Properties and Stability

Thermal Behavior

  • Boiling Point: Estimated at ~220°C based on analog data (e.g., 221.5°C for (R)-1-phenylbutan-1-amine ).

  • Melting Point: Likely a liquid at room temperature (<25°C), akin to phenyl-substituted amines .

Solubility and Reactivity

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and ether functionalities.

  • Stability: Susceptible to oxidation at the amine group; requires inert storage conditions.

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